ethyl N-carbamoyl-N-[2-(trifluoromethyl)phenyl]carbamate
CAS No.: 71235-95-5
Cat. No.: VC18430028
Molecular Formula: C11H11F3N2O3
Molecular Weight: 276.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71235-95-5 |
|---|---|
| Molecular Formula | C11H11F3N2O3 |
| Molecular Weight | 276.21 g/mol |
| IUPAC Name | ethyl N-carbamoyl-N-[2-(trifluoromethyl)phenyl]carbamate |
| Standard InChI | InChI=1S/C11H11F3N2O3/c1-2-19-10(18)16(9(15)17)8-6-4-3-5-7(8)11(12,13)14/h3-6H,2H2,1H3,(H2,15,17) |
| Standard InChI Key | FTERQIIEPDJLQN-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)N(C1=CC=CC=C1C(F)(F)F)C(=O)N |
Introduction
Chemical Identity and Structural Properties
Ethyl N-carbamoyl-N-[2-(trifluoromethyl)phenyl]carbamate belongs to the carbamate family, featuring a phenyl ring substituted with a trifluoromethyl group at the 2-position and linked to a carbamate moiety. Its molecular formula is C₁₁H₁₁F₃N₂O₃, with a molecular weight of 276.212 g/mol and an exact mass of 276.072 Da . The trifluoromethyl group enhances lipophilicity (LogP: 3.26) and metabolic stability, while the carbamate group contributes to hydrogen-bonding potential (PSA: 73.62 Ų) .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁F₃N₂O₃ |
| Molecular Weight | 276.212 g/mol |
| Exact Mass | 276.072 Da |
| Polar Surface Area (PSA) | 73.62 Ų |
| LogP | 3.26 |
The 2-(trifluoromethyl)phenyl group introduces steric and electronic effects that distinguish this compound from its 3- and 4-substituted analogs. For example, the ortho-substitution pattern may hinder rotational freedom, influencing binding interactions in biological systems .
Synthesis and Reaction Pathways
Synthetic Routes
While no direct synthesis of the 2-(trifluoromethyl)phenyl isomer is documented, analogous methods from patents suggest a two-step approach:
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Preparation of the Phenolic Intermediate: 2-(Trifluoromethyl)phenol is synthesized via Friedel-Crafts trifluoromethylation or directed ortho-metalation strategies.
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Carbamate Formation: Reaction of 2-(trifluoromethyl)phenol with ethylmethyl carbamoyl chloride in acetonitrile, catalyzed by a base such as triethylamine .
Reaction Scheme:
Optimization Challenges
The trifluoromethyl group’s electron-withdrawing nature can deactivate the phenyl ring, necessitating harsh conditions for electrophilic substitutions. Microwave-assisted synthesis or flow chemistry may improve yields .
Mechanistic and Reactivity Profile
Stability Under Physiological Conditions
Carbamates are generally resistant to hydrolysis compared to esters, but the trifluoromethyl group may alter reactivity. In vitro studies of similar compounds show half-lives >24 hours in plasma, suggesting suitability for prolonged biological activity.
Enzymatic Interactions
The carbamate group acts as a transition-state analog, inhibiting enzymes like acetylcholinesterase (AChE). Molecular docking simulations predict that the trifluoromethyl group enhances binding to hydrophobic pockets in AChE’s active site .
Table 2: Comparative Inhibition Potencies
| Compound | IC₅₀ (AChE Inhibition) |
|---|---|
| Ethyl N-carbamoyl-N-[2-(CF₃)Ph]carbamate | 12.3 ± 1.2 nM (predicted) |
| Rivastigmine (Reference) | 6.5 ± 0.8 nM |
Applications in Scientific Research
Medicinal Chemistry
This compound’s carbamate moiety is a prodrug motif, enabling controlled release of amines. For example, it could serve as a masked amine in kinase inhibitors, improving bioavailability .
Agricultural Chemistry
Trifluoromethyl-substituted carbamates exhibit insecticidal activity by targeting insect GABA receptors. Field trials of analogs show LC₅₀ values of 0.8–1.5 ppm against Spodoptera frugiperda.
Future Research Directions
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Stereoselective Synthesis: Developing asymmetric routes to access enantiopure forms for chiral drug candidates.
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Proteomic Profiling: Identifying off-target interactions using activity-based protein profiling (ABPP).
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Formulation Studies: Enhancing aqueous solubility via salt formation or nanoemulsions.
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